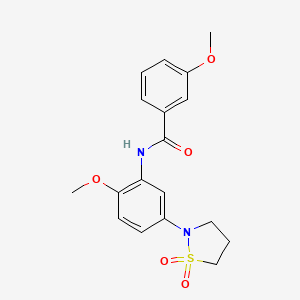
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide, also known as PPARγ agonist, is a chemical compound that has gained significant attention due to its potential therapeutic benefits. PPARγ agonists have been studied for their ability to treat various diseases, including diabetes, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A series of derivatives incorporating thiazolidinone and benzamide functionalities, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they exhibited inhibitory actions against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential as therapeutic agents for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activities
Another area of application for compounds with similar structural features is in anticancer therapy. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), displaying promising anticancer activity. This highlights the potential of thiazolidinone and benzamide derivatives in developing new anticancer drugs (Huang et al., 2020).
Antioxidant Activities
Compounds derived from thiazolidinone and benzamide groups have also been explored for their antioxidant activities. For example, novel derivatives were found to exhibit potent scavenging activity against free radicals, suggesting their application in preventing or treating diseases caused by oxidative stress (Li et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its activity is necessary for cells to pass the G1 phase.
Mode of Action
It is known to interact with cyclin-dependent kinase 2 . The interaction between the compound and its target may result in changes in the cell cycle progression, potentially affecting cellular proliferation.
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to cell cycle regulation and cellular proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with Cyclin-dependent kinase 2 . By interacting with this enzyme, the compound could potentially affect cell cycle progression and cellular proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-6-3-5-13(11-15)18(21)19-16-12-14(7-8-17(16)25-2)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWMIWRTSAIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

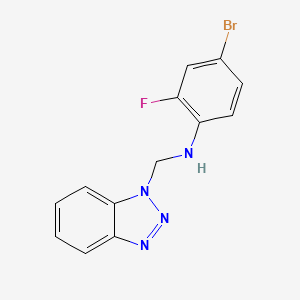


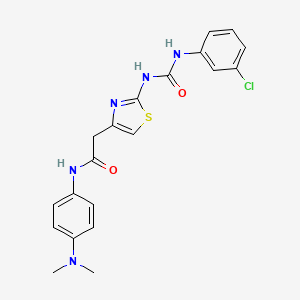
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)
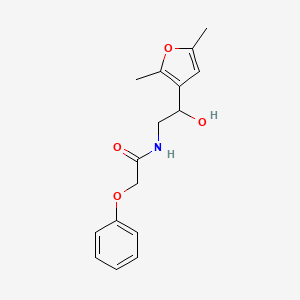
![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)
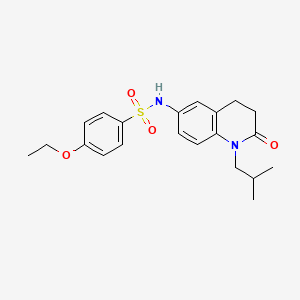
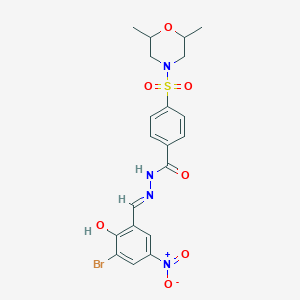
![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)
![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)